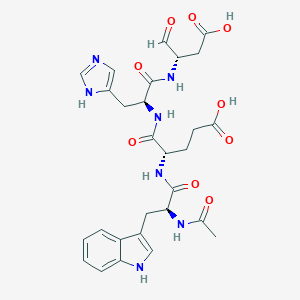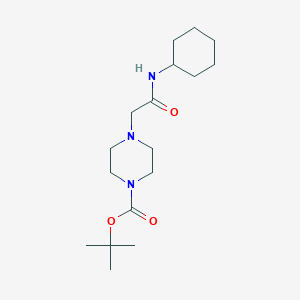
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been extensively studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CCT137690.
Wirkmechanismus
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester targets the protein kinase PAK4, which is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK4, 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects:
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death. In addition, 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits the phosphorylation of various proteins involved in cell proliferation and survival, including AKT and ERK.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester in lab experiments is its specificity for PAK4, which reduces the likelihood of off-target effects. However, one limitation of 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For research on 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester include exploring its potential in combination therapy with other cancer drugs, investigating its effects on cancer stem cells, and improving its pharmacokinetic properties to increase its effectiveness in vivo.
Conclusion:
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential in cancer treatment.
Synthesemethoden
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 4-cyclohexylcarbonyl chloride with piperazine-1-carboxylic acid tert-butyl ester in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential in cancer research. In vitro studies have shown that 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits tumor growth and prolongs survival in mouse models of cancer.
Eigenschaften
CAS-Nummer |
177971-60-7 |
|---|---|
Produktname |
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester |
Molekularformel |
C17H31N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)13-15(21)18-14-7-5-4-6-8-14/h14H,4-13H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
DJZDLYMUXBNSOW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Synonyme |
4-CYCLOHEXYLCARBAMOYLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



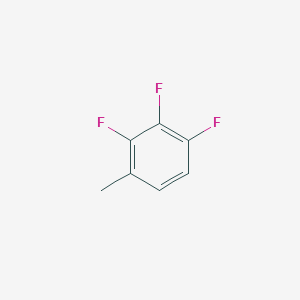
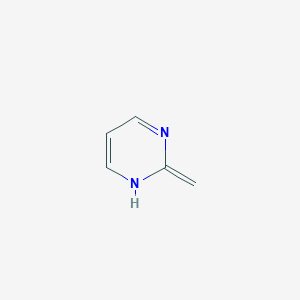
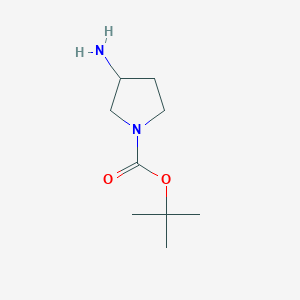
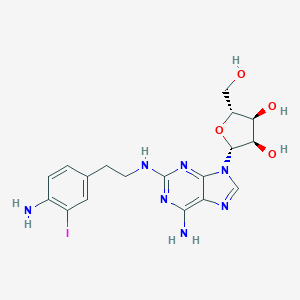
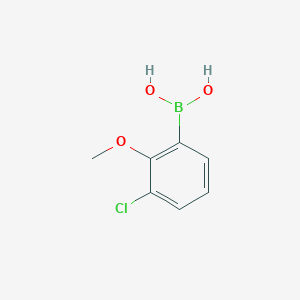
![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
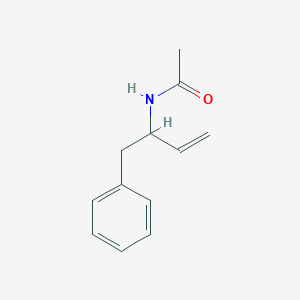
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
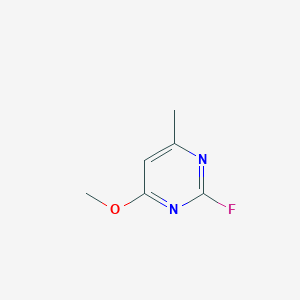
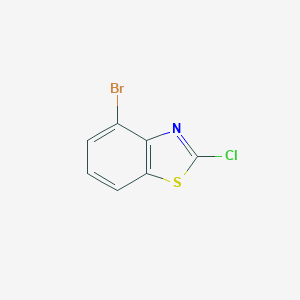
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
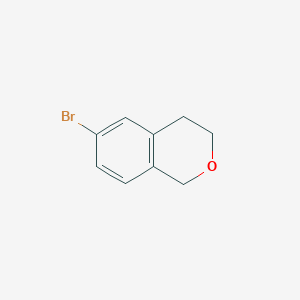
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)
